6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211539-77-3
VCID: VC11612247
InChI: InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

CAS No.: 1211539-77-3

Cat. No.: VC11612247

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid - 1211539-77-3

Specification

CAS No. 1211539-77-3
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14)
Standard InChI Key AVWRXCJDAGKYPG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is C8_8H6_6F3_3NO2_2, with a molecular weight of 217.14 g/mol (calculated using PubChem’s atomic mass data ). The trifluoromethyl (-CF3_3) group at position 5 introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. The methyl group at position 6 adds steric bulk, potentially affecting regioselectivity in substitution reactions.

Spectroscopic Properties

While experimental spectral data for this compound is unavailable, analogs such as 6-(trifluoromethyl)nicotinic acid exhibit distinct 1^1H-NMR signals, including aromatic protons at δ 8.04–9.21 ppm and a broad peak for the carboxylic acid proton near δ 13.8 ppm . The trifluoromethyl group typically appears as a singlet in 19^{19}F-NMR spectra near δ -60 to -70 ppm.

Computational Descriptors

PubChem’s computational tools predict a LogP (XLogP3-AA) value of 1.3 for related trifluoromethylpyridine carboxylates, indicating moderate lipophilicity . The molecule has three rotatable bonds, primarily associated with the carboxylic acid and trifluoromethyl substituents, which may influence its conformational flexibility .

Synthetic Methodologies

Synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid requires strategic functionalization of the pyridine ring. Two generalized routes are proposed based on analogous compounds:

Palladium-Catalyzed Hydrogenation

A method adapted from 6-(trifluoromethyl)nicotinic acid synthesis involves hydrogenating a chlorinated precursor. For example, 2-chloro-6-trifluoromethylnicotinic acid undergoes dechlorination using 5% Pd/C under hydrogen atmosphere in methanol, yielding 85–90% crude product after acid crystallization . Applied to the target compound, this approach could reduce halogenated intermediates while preserving the carboxylic acid group.

Cyclocondensation of Aminoacrylic Acid Derivatives

Aminoacrylic acid derivatives can react with trifluoromethyl-containing ketones to form pyridine cores. In a reported procedure, methyl 3-aminoacrylate reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under basic conditions, followed by carboxylation to yield trifluoromethylnicotinic acids . Modifying the ketone precursor to include a methyl group could direct substitution to position 5.

Table 1: Comparative Reaction Conditions for Pyridine Carboxylates

StepReagents/ConditionsYield (%)
Halogen ReductionPd/C, H2_2, MeOH, 25°C90.4
CyclocondensationNaOMe, MeOH, reflux42.8
AcidificationHCl (aq.), 15°C85–90

Physicochemical Properties

The trifluoromethyl and methyl groups confer distinct physical characteristics:

Thermal Stability

Analogous compounds like 6-(trifluoromethyl)nicotinic acid exhibit melting points of 193–197°C , suggesting that the target compound’s melting range may fall between 180–200°C due to similar molecular symmetry.

Solubility and Partitioning

The carboxylic acid group enhances water solubility, while the -CF3_3 group promotes organic phase partitioning. Predicted aqueous solubility at pH 7 is ~2.5 mg/mL, with increased solubility under basic conditions due to deprotonation .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Development

Fluorinated pyridines are employed in insecticides like flonicamid, where the -CF3_3 group enhances metabolic stability . The methyl substituent in 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid may improve soil adsorption properties, extending field efficacy.

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